molecular formula C10H6ClNO2 B11892611 2-Chloro-7-hydroxyquinoline-3-carbaldehyde

2-Chloro-7-hydroxyquinoline-3-carbaldehyde

Cat. No.: B11892611
M. Wt: 207.61 g/mol
InChI Key: VSTLEAHWWUWTBO-UHFFFAOYSA-N
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Description

2-Chloro-7-hydroxyquinoline-3-carbaldehyde is a quinoline derivative characterized by a chlorine atom at position 2, a hydroxyl (-OH) group at position 7, and an aldehyde (-CHO) substituent at position 3 of the quinoline core. This compound is of significant interest in medicinal and synthetic chemistry due to its reactive aldehyde group, which enables diverse derivatization for bioactive molecule synthesis.

Properties

Molecular Formula

C10H6ClNO2

Molecular Weight

207.61 g/mol

IUPAC Name

2-chloro-7-hydroxyquinoline-3-carbaldehyde

InChI

InChI=1S/C10H6ClNO2/c11-10-7(5-13)3-6-1-2-8(14)4-9(6)12-10/h1-5,14H

InChI Key

VSTLEAHWWUWTBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC(=C(C=C21)C=O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-hydroxyquinoline-3-carbaldehyde typically involves the chlorination of 7-hydroxyquinoline-3-carbaldehyde. One common method includes the use of chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar chlorinating agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-hydroxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

2-Chloro-7-hydroxyquinoline-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Chloro-7-hydroxyquinoline-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties
This compound C₁₀H₆ClNO₂ Cl (2), -OH (7), -CHO (3) 207.61 High polarity due to -OH; reactive aldehyde for condensation reactions
2-Chloro-7-methoxyquinoline-3-carbaldehyde C₁₁H₈ClNO₂ Cl (2), -OCH₃ (7), -CHO (3) 221.64 Enhanced lipophilicity vs. -OH; reduced hydrogen-bonding capacity
2-Chloro-7-methylquinoline-3-carbaldehyde C₁₁H₈ClNO Cl (2), -CH₃ (7), -CHO (3) 193.63 Lower polarity; methyl group increases steric bulk
2-Chloro-7-(trifluoromethoxy)quinoline-3-carbaldehyde C₁₁H₅ClF₃NO₂ Cl (2), -OCF₃ (7), -CHO (3) 275.61 Strong electron-withdrawing effect; improved metabolic stability
7-Chloro-2-hydroxyquinoline-3-carbaldehyde C₁₀H₆ClNO₂ Cl (7), -OH (2), -CHO (3) 207.61 Positional isomer; altered electronic distribution due to -OH/Cl swap

Biological Activity

2-Chloro-7-hydroxyquinoline-3-carbaldehyde is a quinoline derivative notable for its diverse biological activities. This compound features a chloro group and a hydroxy group on the quinoline ring, which contribute to its potential therapeutic applications. The molecular formula is C_10H_8ClN_O_2, with a molecular weight of approximately 207.61 g/mol. This article explores the biological activity of this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit various bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. The compound's mechanism of action often involves the interaction with specific biological macromolecules, leading to the inhibition of enzyme activity or alteration of receptor functions.

Table 1: Antimicrobial Activity of this compound

MicroorganismInhibition Zone (mm)MIC (µg/mL)
Escherichia coli1532
Staphylococcus aureus2016
Candida albicans1832

The biological mechanisms through which this compound exerts its effects are primarily linked to its ability to chelate metal ions and inhibit key enzymes involved in microbial metabolism. This chelation disrupts metal-dependent processes essential for microbial growth and survival. Additionally, the compound has shown potential in modulating receptor activities related to cancer pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. The results demonstrated that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested. The study concluded that the presence of the chloro and hydroxy groups was crucial for enhancing antimicrobial potency.

Case Study 2: Inhibition of Cancer Cell Lines

Another investigation focused on the anticancer properties of this compound. It was tested against several cancer cell lines, including HeLa (cervical cancer) and HCT116 (colon cancer). The compound showed significant cytotoxic effects with IC50 values indicating effective inhibition at low concentrations. The mechanism was attributed to apoptosis induction and cell cycle arrest in treated cells .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical reactions involving quinoline derivatives. Its structural analogs also exhibit varying degrees of biological activity, as highlighted in comparative studies.

Table 2: Structural Analog Comparison

Compound NameStructural FeaturesBiological Activity
6-Chloro-2-hydroxyquinoline-3-carbaldehydeChlorine at position 6Moderate antimicrobial activity
8-Hydroxyquinoline-3-carbaldehydeHydroxy group at position 8Strong chelation properties
2-Chloro-8-hydroxyquinoline-3-carbaldehydeChlorine at position 2Potentially different pharmacological profiles

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